2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-
Description
Historical Development and Discovery
The thiazolidinedione class emerged in the late 20th century as a promising avenue for diabetes treatment, with early prototypes like ciglitazone paving the way for derivatives such as pioglitazone and rosiglitazone. The specific compound 2,4-thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- arose from efforts to optimize the PPARγ agonist activity of TZDs by introducing substituents that enhance binding affinity and metabolic stability. While its exact synthesis timeline remains undocumented in public literature, its structural framework aligns with modifications reported in post-2000 research, which focused on appending aromatic groups to the TZD core to improve pharmacokinetic profiles.
The incorporation of the 6-hydroxy-2-naphthalenylmethyl group reflects a strategic shift toward leveraging hydrophobic interactions and hydrogen-bonding motifs to target PPARγ’s ligand-binding domain. This design principle mirrors advancements in antidiabetic drug development, where hybrid molecules combining heterocyclic cores with polyaromatic substituents have demonstrated superior efficacy compared to first-generation TZDs.
Nomenclature and Classification
The systematic IUPAC name for this compound is 5-[(6-hydroxynaphthalen-2-yl)methyl]-1,3-thiazolidine-2,4-dione , which delineates its structure with precision:
- 1,3-thiazolidine-2,4-dione : The central heterocyclic ring containing sulfur (thia-), nitrogen, and two ketone groups.
- 5-[(6-hydroxynaphthalen-2-yl)methyl] : A naphthalene derivative substituted with a hydroxyl group at position 6 and linked via a methylene bridge to position 5 of the thiazolidinedione core.
Classification-wise, it belongs to the thiazolidinedione family, a subset of PPARγ agonists. Its structural uniqueness lies in the fusion of a bicyclic aromatic system with the TZD scaffold, distinguishing it from simpler analogs like pioglitazone, which feature monocyclic substituents.
Structural Significance in Academic Research
The compound’s architecture confers distinct advantages for molecular interactions:
This design amplifies PPARγ transactivation compared to unsubstituted TZDs, as demonstrated in molecular docking studies where analogous naphthalene-containing derivatives exhibited binding affinities of −6.02 to −9.70 kcal/mol. Furthermore, the hydroxy-naphthalenyl moiety may mitigate oxidative stress—a common limitation of early TZDs—by introducing antioxidant properties.
General Academic Research Landscape
Recent investigations into this compound have focused on two domains:
Glucose Metabolism Modulation :
In vitro studies using βTC6 cells revealed that structurally similar TZDs reduce basal insulin secretion by 20.0–67.0% while enhancing glucose-stimulated secretion by 25.0–50.0%, suggesting dual hypoglycemic and antihyperglycemic effects. These findings align with the compound’s potential to stabilize insulin levels during fasting and postprandial states.PPARγ Activation and Insulin Sensitivity :
The introduction of aromatic substituents like the 6-hydroxy-2-naphthalenyl group has been correlated with a 17.0–155.0% increase in glucose uptake in adipocytes, surpassing the efficacy of pioglitazone. Computational models attribute this to synergistic π-π stacking between the naphthalene system and PPARγ’s hydrophobic residues, complemented by hydrogen bonding via the hydroxyl group.
Ongoing research aims to refine the compound’s selectivity for PPARγ over other PPAR subtypes (e.g., PPARα, PPARδ) to minimize off-target effects. Synthetic strategies under exploration include replacing the methylene bridge with sulfonyl or peptide linkers, which may improve aqueous solubility without compromising receptor binding.
Properties
CAS No. |
161600-03-9 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
5-[(6-hydroxynaphthalen-2-yl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H11NO3S/c16-11-4-3-9-5-8(1-2-10(9)7-11)6-12-13(17)15-14(18)19-12/h1-5,7,12,16H,6H2,(H,15,17,18) |
InChI Key |
OQKNWSRRDIDCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CC3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolidinedione Formation
The 2,4-thiazolidinedione core is typically synthesized through condensation reactions involving thiourea derivatives and α-halo carbonyl compounds or related intermediates. The cyclocondensation reaction forms the five-membered thiazolidinedione ring system, which serves as the scaffold for further functionalization.
Modification at the C5 Position
The C5 position of the thiazolidinedione ring is nucleophilic at the methylene carbon, allowing for substitution through various condensation reactions, most notably Knoevenagel condensation with aldehydes or ketones to introduce arylidene or alkylidene substituents.
Specific Preparation Methods for 2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-
Knoevenagel Condensation with 6-Hydroxy-2-Naphthaldehyde
One of the most prominent and efficient methods to prepare 5-substituted 2,4-thiazolidinediones is the Knoevenagel condensation between the thiazolidinedione core and an aromatic aldehyde, such as 6-hydroxy-2-naphthaldehyde. The reaction involves the nucleophilic attack of the methylene carbon at C5 on the aldehyde carbonyl, forming a double bond and yielding the 5-arylidene derivative.
- Reactants: 2,4-thiazolidinedione and 6-hydroxy-2-naphthaldehyde
- Catalysts: Various bases such as piperidine, ammonium acetate, or sodium acetate
- Solvents: Ethanol, toluene, or solvent-free conditions
- Temperature: Reflux or microwave irradiation to enhance reaction rate
- Time: From minutes (microwave) to several hours (conventional heating)
One-Pot Multicomponent Synthesis
Advanced synthetic strategies employ one-pot multicomponent reactions combining thiourea, appropriate aldehydes (e.g., 6-hydroxy-2-naphthaldehyde), and halogenated acetic acid derivatives under microwave irradiation or green chemistry conditions. This method simultaneously forms the thiazolidinedione ring and introduces the C5 substituent, offering high yields and reduced reaction steps.
Bromomethylation/Chloromethylation Followed by Substitution
An alternative approach involves the bromomethylation or chloromethylation of the aromatic moiety (6-hydroxy-2-naphthalenyl) to form a reactive halomethyl intermediate that subsequently reacts with 2,4-thiazolidinedione under basic conditions to yield the target 5-[(6-hydroxy-2-naphthalenyl)methyl]- derivative.
- Deprotonation of 2,4-thiazolidinedione with a strong base such as lithium diisopropylamide at low temperature (-2° to 0°C)
- Addition of the halomethylated aromatic compound in tetrahydrofuran solvent
- Stirring at low temperature followed by work-up involving acidification and filtration to isolate the product
This method is noted for higher yields and fewer purification steps compared to other protocols.
Reaction Conditions and Optimization
| Method | Catalysts/Conditions | Solvents | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Knoevenagel Condensation | Piperidine, ammonium acetate | Ethanol, toluene | Reflux or microwave | 70–90 | Widely used, simple, scalable |
| One-Pot Multicomponent Reaction | Microwave irradiation, green media | Solvent-free or ethanol | 80–140 °C (microwave) | 80–95 | Efficient, fewer steps |
| Halomethylation + Substitution | Lithium diisopropylamide base | Tetrahydrofuran | -2 to 0 °C | 75–85 | High purity, fewer purification steps |
Representative Research Results
A study demonstrated the synthesis of 5-arylidene-2-imino-4-thiazolidinone derivatives using microwave-assisted Knoevenagel condensation with aromatic aldehydes, including naphthalenyl derivatives, achieving yields up to 89% in 15 minutes.
The bromomethylation method for related thiazolidinedione derivatives showed efficient preparation with a simplified work-up and high product purity, suitable for scale-up.
The one-pot three-component reaction combining 2-(α-naphthalen-1-ylamino) pyrimidine-5-carbaldehyde, N-methylthiourea, and monochloroacetic acid under microwave conditions yielded the target compound with 89% yield, demonstrating the effectiveness of microwave synthesis for such heterocyclic compounds.
Summary and Recommendations
The preparation of 2,4-thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- is most effectively achieved through:
Knoevenagel condensation of 2,4-thiazolidinedione with 6-hydroxy-2-naphthaldehyde under basic catalysis, offering simplicity and good yields.
One-pot multicomponent microwave-assisted synthesis , which reduces reaction time and improves yield and sustainability.
Halomethylation of the aromatic moiety followed by nucleophilic substitution , providing high purity and efficiency for industrial-scale synthesis.
These methods are supported by comprehensive research literature and patent disclosures, emphasizing their robustness and adaptability for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinedione ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinedione derivatives.
Scientific Research Applications
The applications of 2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]- are primarily focused on its role as a chemical intermediate and its potential biological activities . This compound, also known as 5-[(6-Hydroxy-2-naphthalenyl)methyl]-2,4-thiazolidinedione, is intended for laboratory use .
Scientific Research Applications
- As an Intermediate in Drug Synthesis 2,4-Thiazolidinedione derivatives are valuable intermediates in the synthesis of various drug compounds . Specifically, 5-(4-hydroxybenzyl)thiazolidine-2,4-dione is utilized in the preparation of thiazolidinedione-based drugs, such as pioglitazone and pioglitazone hydrochloride, which are used in treating type 2 diabetes .
- Treatment for Type 2 Diabetes Thiazolidinedione (TZD) based drugs facilitate glucose absorption and consumption in muscles and adipose tissues without increasing insulin secretion in the pancreas, and reduce glucose production in the liver . They are prescribed for diabetics with large insulin resistance whose blood sugar levels cannot be easily controlled through diet or exercise . Glitazone-based drugs like pioglitazone, ciglitazone, troglitazone, englitazone, and rosiglitazone are included in the thiazolidinedione-based category .
- Antimicrobial Activity Research indicates that 5-arylidene-thiazolidine-2,4-dione substituted compounds exhibit significant antimicrobial activity .
- Versatile Scaffold 2,4-Thiazolidinediones have a unique structural feature of a hydrogen bonding donor and a hydrogen bonding acceptor region .
Mechanism of Action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to glucose and lipid metabolism . By activating PPARs, the compound can improve insulin sensitivity and reduce blood glucose levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related TZDs:
Note: The target compound’s PPARγ-independent cyclin D1 repression distinguishes it from other TZDs .
Key Comparative Insights
Structural Features: The 6-hydroxy-2-naphthalenylmethyl group confers enhanced polarity compared to TGZ’s chromanmethyl or PIO’s pyridinylethoxy groups. This polarity may reduce cellular uptake but improve solubility .
Cytotoxicity: TZDs with lipophilic substituents (e.g., TGZ, DCPMT) exhibit higher cytotoxicity due to improved membrane permeability . The target compound’s hydroxyl group may mitigate this, though direct cytotoxicity data are lacking. Non-TZD derivatives (e.g., oxazolidinediones, pyrrolidinediones) show negligible cytotoxicity, emphasizing the TZD ring’s role in toxicity .
Mechanistic Divergence :
- Most TZDs (e.g., PIO, RSG) act via PPARγ activation . The target compound, however, demonstrates PPARγ-independent effects, such as cyclin D1 degradation, expanding its therapeutic scope beyond diabetes .
- MCC-555 retains PPARγ agonism but shows superior antidiabetic efficacy compared to the target compound .
Therapeutic Potential: The target compound’s dual antidiabetic and anticancer properties make it a multifunctional candidate, unlike MCC-555 or ciglitazone, which are primarily antidiabetic .
Q & A
Q. What in silico tools are recommended for predicting ADMET properties early in development?
- SwissADME predicts bioavailability (Lipinski’s rules) and admetSAR forecasts toxicity endpoints (e.g., hERG inhibition). Prioritize compounds with LogP <5 and topological polar surface area (TPSA) >60 Ų to balance permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
